molecular formula C15H16N4O3S B14992956 Ethyl 4-amino-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyrimidine-5-carboxylate

Ethyl 4-amino-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyrimidine-5-carboxylate

Cat. No.: B14992956
M. Wt: 332.4 g/mol
InChI Key: DYAVGVSUWOSJPA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-{[(phenylcarbamoyl)methyl]sulfanyl}pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-{[(phenylcarbamoyl)methyl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 5-amino-2-chloropyrimidine-4-carboxylate. This intermediate is then reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-{[(phenylcarbamoyl)methyl]sulfanyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-2-{[(phenylcarbamoyl)methyl]sulfanyl}pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-{[(phenylcarbamoyl)methyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
  • Phenyl isocyanate derivatives
  • Thioxopyrimidines

Uniqueness

Ethyl 4-amino-2-{[(phenylcarbamoyl)methyl]sulfanyl}pyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other pyrimidine derivatives .

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-amino-2-(2-anilino-2-oxoethyl)sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N4O3S/c1-2-22-14(21)11-8-17-15(19-13(11)16)23-9-12(20)18-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,18,20)(H2,16,17,19)

InChI Key

DYAVGVSUWOSJPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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